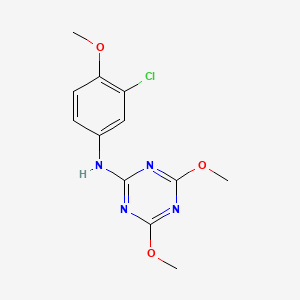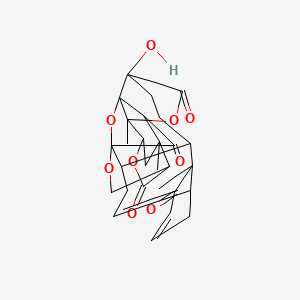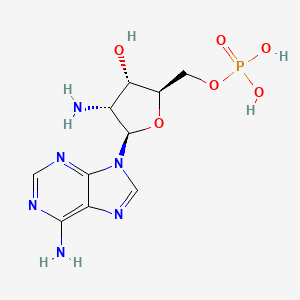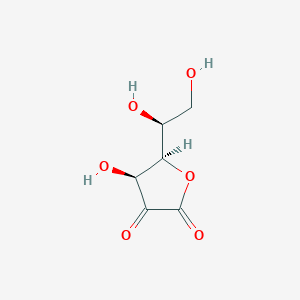
L-xylo-Hex-2-ulono-1,4-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-xylo-hex-2-ulono-1,4-lactone is a ketoaldonolactone obtained by formal intramolecular condensation between the carboxy group and the 4-hydroxy group of L-xylo-hex-2-ulonic acid.
Aplicaciones Científicas De Investigación
Conformational Properties
- The study of the conformational properties of derivatives related to L-xylo-Hex-2-ulono-1,4-lactone reveals insights into their structural stability and tautomeric forms. For instance, the L-xylo-α-derivative exists in a conformational equilibrium, indicating the dynamic nature of these compounds (Fronza, Fuganti, & Grasselli, 1982).
Synthesis and Reactions
- Research on the synthesis and reactions of hydrazones of dehydro-L-ascorbic acid, a derivative of this compound, explores their potential in creating novel compounds. This includes the study of intramolecular rearrangements and the formation of bicyclic compounds (Kilany, Hamid, & Ashry, 1984).
Enzyme Inhibition
- The synthesis of enantiomers of XYLNAc and LYXNAc, derived from this compound, demonstrates significant inhibition of β-N-acetylhexosaminidases, a crucial enzyme in biological systems. These compounds are potential tools for studying enzymatic functions (Crabtree et al., 2014).
Cyclization Studies
- Cyclization studies of D-xylo-Hex-5-ulosonamides, related to this compound, have been explored for synthesizing analogs of aldohexoses and lactones. These studies offer insights into the conformational aspects and potential applications in synthesizing new sugar analogs (Kováříková, Ledvina, & Šaman, 1999).
Oxidation Products in Solutions
- A comparative study of the oxidation products in aerated, aqueous alpha-D-glucose solutions revealed the formation of this compound among other compounds, indicating its potential formation under specific conditions (Heusinger, 1987).
Propiedades
Fórmula molecular |
C6H8O6 |
|---|---|
Peso molecular |
176.12 g/mol |
Nombre IUPAC |
(4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2/t2-,3+,5+/m0/s1 |
Clave InChI |
KRGQEOSDQHTZMX-GDGKWOGESA-N |
SMILES isomérico |
C([C@@H]([C@@H]1[C@@H](C(=O)C(=O)O1)O)O)O |
SMILES |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
SMILES canónico |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




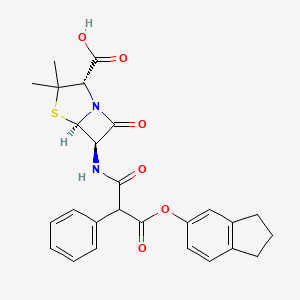
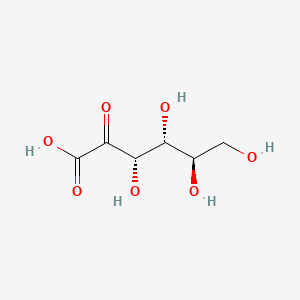

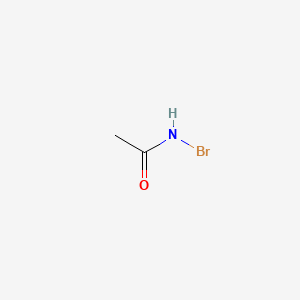



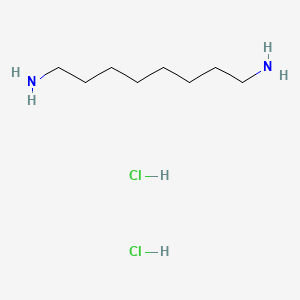

![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)
